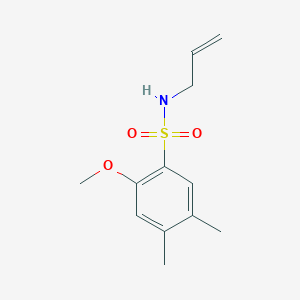![molecular formula C25H19BrN2O2 B5188767 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile, also known as BODIPY-Br, is a fluorescent dye that is widely used in scientific research. It is a member of the BODIPY (boron-dipyrromethene) family, which is known for its high fluorescence quantum yield, photostability, and tunable absorption and emission spectra. BODIPY-Br is particularly useful in biological studies due to its ability to selectively label proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is based on its ability to selectively label biomolecules. This compound contains a cyanovinyl group that reacts with thiol groups in proteins to form a covalent bond. This reaction is specific to cysteine residues in proteins, which makes this compound a useful tool for studying protein structure and function.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the concentration of this compound used in experiments can affect the results. High concentrations of this compound can interfere with protein function and alter cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is its ability to selectively label proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, this compound is highly fluorescent, which makes it easy to detect and quantify in cells and tissues.
However, there are some limitations to using this compound in lab experiments. One limitation is that the labeling reaction requires the presence of cysteine residues in proteins, which limits its applicability to certain proteins. In addition, the labeling reaction is irreversible, which means that the labeled protein cannot be used for subsequent experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile in scientific research. One area of research is the development of new BODIPY derivatives that can selectively label other types of biomolecules, such as lipids and carbohydrates. Another area of research is the development of new imaging techniques that can be used to visualize BODIPY-labeled biomolecules in living cells and tissues. Finally, this compound could be used in drug discovery and development to identify compounds that interact with specific proteins or other biomolecules.
Synthesemethoden
The synthesis of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile involves a series of chemical reactions that start with the condensation of 3-bromo-4-hydroxybenzaldehyde and 4-ethoxyphenol to form 4-(4-ethoxy-3-hydroxyphenyl)-3-bromo-1,2-dihydroxybenzene. This intermediate is then converted to 4-(4-ethoxy-3-bromo-5-hydroxyphenyl)-1,2-dihydroxybenzene through a bromination reaction. The final step involves the reaction of 4-(4-ethoxy-3-bromo-5-hydroxyphenyl)-1,2-dihydroxybenzene with 2-cyano-3-(4-(phenylethynyl)phenyl)acrylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is widely used in scientific research, particularly in the fields of biochemistry, cell biology, and biophysics. It is used as a fluorescent probe to label proteins, lipids, and other biomolecules in cells and tissues. This compound is also used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. In addition, this compound is used in fluorescence resonance energy transfer (FRET) experiments to study the conformational changes of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
4-[(E)-2-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-2-29-24-14-20(12-22(16-28)21-10-8-18(15-27)9-11-21)13-23(26)25(24)30-17-19-6-4-3-5-7-19/h3-14H,2,17H2,1H3/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIDEHMHOKWXKI-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)


![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)
![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)

